molecular formula C13H17NO2 B8445248 1-(3-Morpholin-4-yl-phenyl)propan-1-one

1-(3-Morpholin-4-yl-phenyl)propan-1-one

Cat. No.: B8445248
M. Wt: 219.28 g/mol
InChI Key: DJZLWZRLKILDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Morpholin-4-yl-phenyl)propan-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(3-morpholin-4-ylphenyl)propan-1-one

InChI

InChI=1S/C13H17NO2/c1-2-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3

InChI Key

DJZLWZRLKILDNU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3′-bromopropiophenone (11.4 g, 53 mmol), morpholine (60 mL), palladium acetate (300 mg, 2.5 mol %), di-t-butyl-biphenylphosphine (800 mg, 5 mol %), sodium t-butyloxide (6.1 g, 64 mmol) was stirred at 80° C. in a sealed tube for 24 hours. After cooling down, the reaction mixture was diluted with dichloromethane (150 mL) and washed with water (50 mL). The aqueous layer was extracted with dichloromethane (2×75 mL) and the combined organic layer was dried over magnesium sulfate and concentrated under vacuum. The crude product was purified by flash chromatography of Biotage with 25% ethyl acetate/hexanes to provide the title compound as pale yellow clear oil (4.23 g,).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
sodium t-butyloxide
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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